N'-[3-(2-benzoylcarbohydrazonoyl)-5-ethoxy-2-hydroxybenzylidene]benzohydrazide
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Overview
Description
N’-[3-(2-benzoylcarbohydrazonoyl)-5-ethoxy-2-hydroxybenzylidene]benzohydrazide is a complex organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2, where R1 and R2 can be a variety of substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[3-(2-benzoylcarbohydrazonoyl)-5-ethoxy-2-hydroxybenzylidene]benzohydrazide typically involves a multi-step process. One common method involves the reaction of phthalide, hydrazine hydrate, and an appropriate aldehyde under mild conditions. This one-pot reaction is efficient and environmentally friendly, often carried out in ethanol without the need for a catalyst .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as using less hazardous chemical syntheses and designing safer chemicals, are likely to be applied to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
N’-[3-(2-benzoylcarbohydrazonoyl)-5-ethoxy-2-hydroxybenzylidene]benzohydrazide can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction could produce hydrazine derivatives.
Scientific Research Applications
N’-[3-(2-benzoylcarbohydrazonoyl)-5-ethoxy-2-hydroxybenzylidene]benzohydrazide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Explored for its potential use in drug development, particularly as an anticancer agent.
Mechanism of Action
The mechanism of action of N’-[3-(2-benzoylcarbohydrazonoyl)-5-ethoxy-2-hydroxybenzylidene]benzohydrazide involves its interaction with specific molecular targets. In the context of its anticancer properties, it is believed to inhibit key enzymes or pathways involved in cell proliferation. The exact molecular targets and pathways are still under investigation, but it is thought to interfere with DNA synthesis and repair mechanisms.
Comparison with Similar Compounds
Similar Compounds
- N’-[3-(2-benzoylcarbohydrazonoyl)-2-hydroxy-5-methoxybenzylidene]benzohydrazide
- N’-[3-(2-benzoylcarbohydrazonoyl)-5-benzyl-2-hydroxybenzylidene]benzohydrazide
Uniqueness
N’-[3-(2-benzoylcarbohydrazonoyl)-5-ethoxy-2-hydroxybenzylidene]benzohydrazide is unique due to its specific substituents, which may confer distinct chemical and biological properties. For example, the ethoxy group can influence the compound’s solubility and reactivity compared to its methoxy or benzyl analogs.
Properties
Molecular Formula |
C24H22N4O4 |
---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
N-[(E)-[3-[(E)-(benzoylhydrazinylidene)methyl]-5-ethoxy-2-hydroxyphenyl]methylideneamino]benzamide |
InChI |
InChI=1S/C24H22N4O4/c1-2-32-21-13-19(15-25-27-23(30)17-9-5-3-6-10-17)22(29)20(14-21)16-26-28-24(31)18-11-7-4-8-12-18/h3-16,29H,2H2,1H3,(H,27,30)(H,28,31)/b25-15+,26-16+ |
InChI Key |
JRQRHRCNDZIDOI-RYQLWAFASA-N |
Isomeric SMILES |
CCOC1=CC(=C(C(=C1)/C=N/NC(=O)C2=CC=CC=C2)O)/C=N/NC(=O)C3=CC=CC=C3 |
Canonical SMILES |
CCOC1=CC(=C(C(=C1)C=NNC(=O)C2=CC=CC=C2)O)C=NNC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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